3-(4-(Diethylamino)phenyl)propan-1-ol
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Overview
Description
3-(4-(Diethylamino)phenyl)propan-1-ol is an organic compound with the molecular formula C13H21NO. It is a derivative of propanol, featuring a diethylamino group attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Diethylamino)phenyl)propan-1-ol typically involves the reaction of 4-(diethylamino)benzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Catalysts: Magnesium turnings for Grignard reagent preparation
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: 4-(Diethylamino)benzaldehyde, Grignard reagent
Reaction Conditions: Controlled temperature and pressure
Purification: Distillation or recrystallization to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
3-(4-(Diethylamino)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Halogenation or nitration of the phenyl ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: 3-(4-(Diethylamino)phenyl)propan-1-one
Reduction: 3-(4-(Diethylamino)phenyl)propan-1-amine
Substitution: this compound derivatives with halogen or nitro groups
Scientific Research Applications
3-(4-(Diethylamino)phenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 3-(4-(Diethylamino)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and ion channels
Pathways: Modulation of signal transduction pathways, inhibition or activation of enzymatic activity
Comparison with Similar Compounds
Similar Compounds
- 3-(Diethylamino)-1-propanol
- 4-(Diethylamino)benzaldehyde
- 3-(4-(Dimethylamino)phenyl)propan-1-ol
Uniqueness
3-(4-(Diethylamino)phenyl)propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diethylamino group enhances its solubility and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-[4-(diethylamino)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-3-14(4-2)13-9-7-12(8-10-13)6-5-11-15/h7-10,15H,3-6,11H2,1-2H3 |
InChI Key |
ZVMVRPHEQWLRBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CCCO |
Origin of Product |
United States |
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